4-(4-Bromo-2-methoxy-benzyl)-morpholine
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Overview
Description
4-(4-Bromo-2-methoxy-benzyl)-morpholine is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-methoxy-benzyl)-morpholine typically involves the reaction of 4-bromo-2-methoxybenzyl chloride with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-2-methoxy-benzyl)-morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the morpholine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 4-(4-substituted-2-methoxy-benzyl)-morpholine derivatives.
Oxidation: Formation of 4-(4-bromo-2-formyl-benzyl)-morpholine or 4-(4-bromo-2-carboxy-benzyl)-morpholine.
Reduction: Formation of 4-(2-methoxy-benzyl)-morpholine.
Scientific Research Applications
4-(4-Bromo-2-methoxy-benzyl)-morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-methoxy-benzyl)-morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The morpholine ring enhances the compound’s solubility and stability, facilitating its use in different applications.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-2-methoxy-benzyl)-morpholine
- 4-(4-Fluoro-2-methoxy-benzyl)-morpholine
- 4-(4-Methyl-2-methoxy-benzyl)-morpholine
Uniqueness
4-(4-Bromo-2-methoxy-benzyl)-morpholine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher electronegativity influence the compound’s chemical behavior and interactions with molecular targets.
Properties
IUPAC Name |
4-[(4-bromo-2-methoxyphenyl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-15-12-8-11(13)3-2-10(12)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVDUSIHXOUSCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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